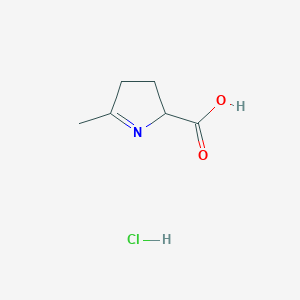
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2.ClH . It has a molecular weight of 163.6 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, often involves the Paal-Knorr pyrrole synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The InChI code for 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is 1S/C6H9NO2.ClH/c1-4-2-3-5 (7-4)6 (8)9;/h2,5,7H,3H2,1H3, (H,8,9);1H/t5-;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, an electrocyclic ring closure is the key step of an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides . The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized to the corresponding pyrroles by stoichiometric oxidants or by catalytic copper(II) and air in good yields .Physical And Chemical Properties Analysis
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a powder . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
-
3,4-Dihydro-2H-pyrrole-2-carboxylic acid (1-Pyrroline-5-carboxylic acid)
- Application Summary : This compound is a cyclic imino acid. Its conjugate base and anion is 1-pyrroline-5-carboxylate (P5C). In solution, P5C is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) .
- Methods of Application : It is an intermediate metabolite in the biosynthesis and degradation of proline and arginine .
- Results or Outcomes : It plays a crucial role in the metabolism of these amino acids .
-
Pyrrole
- Application Summary : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
2-Methoxy-1-pyrroline
- Application Summary : 2-Methoxy-1-pyrroline acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones .
- Methods of Application : It is used in the synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy .
- Results or Outcomes : The synthesized MEK inhibitors have shown significant antitumor efficacy .
-
Pyrrole-2-carboxylic acid
- Application Summary : Pyrrole-2-carboxylic acid is used in the synthesis of various medicinal compounds .
- Methods of Application : It is employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
- Results or Outcomes : The synthesized compounds have shown potential therapeutic effects .
-
5-Methoxy-3,4-dihydro-2H-pyrrole
- Application Summary : 5-Methoxy-3,4-dihydro-2H-pyrrole acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones .
- Methods of Application : It is used in the synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy .
- Results or Outcomes : The synthesized MEK inhibitors have shown significant antitumor efficacy .
-
Pyrrole-2-carboxylic acid
- Application Summary : Pyrrole-2-carboxylic acid is used in the synthesis of various medicinal compounds .
- Methods of Application : It is employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
- Results or Outcomes : The synthesized compounds have shown potential therapeutic effects .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDIAWJUMPFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715399 | |
| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride | |
CAS RN |
38228-01-2 | |
| Record name | NSC19503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



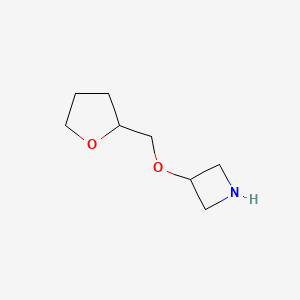
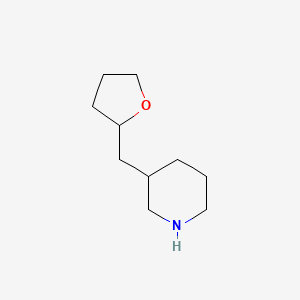
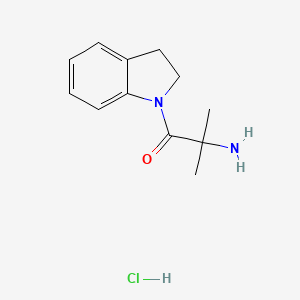
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)

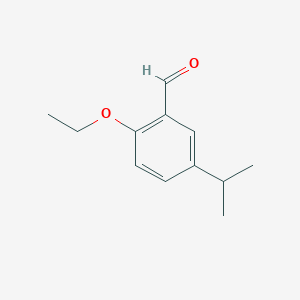
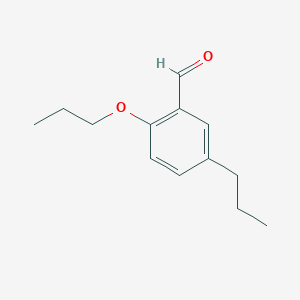
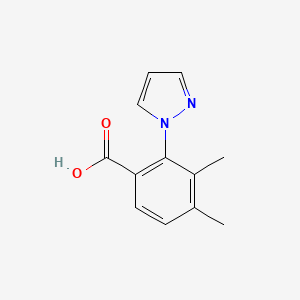
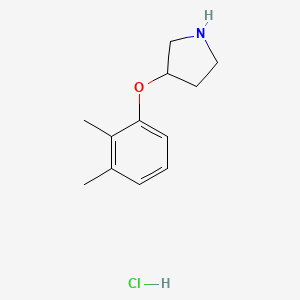
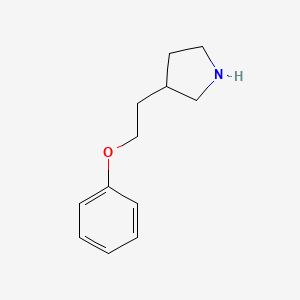
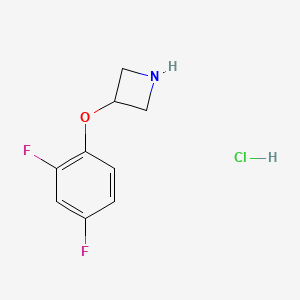
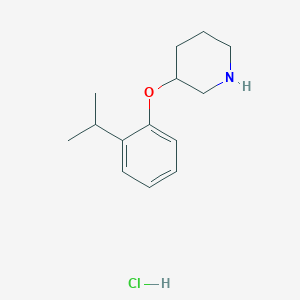
![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)